N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Description
“N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a chemical compound with the molecular formula C18H20N6OS and a molecular weight of 368.46. It is related to the compound “{ [1- (6-methylpyridazin-3-yl)piperidin-4-yl]methyl}amine” which has a CAS Number of 1250271-86-3 .
Molecular Structure Analysis
The InChI code for the related compound “{ [1- (6-methylpyridazin-3-yl)piperidin-4-yl]methyl}amine” is 1S/C11H18N4/c1-9-2-3-11(14-13-9)15-6-4-10(8-12)5-7-15/h2-3,10H,4-8,12H2,1H3 . This provides a detailed description of the molecular structure.Physical and Chemical Properties Analysis
The related compound “{ [1- (6-methylpyridazin-3-yl)piperidin-4-yl]methyl}amine” has a molecular weight of 206.29 .Scientific Research Applications
Molecular Interaction and Pharmacophore Models
Compounds similar to N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide have been analyzed for their interactions with specific receptors, aiding in the development of pharmacophore models. For instance, the study of molecular interactions of cannabinoid receptor antagonists has contributed to understanding the steric and electrostatic requirements for binding to CB1 receptors, which is crucial for designing drugs targeting the endocannabinoid system (Shim et al., 2002).
Antipsychotic and Antimicrobial Agents
Research on heterocyclic carboxamides, including structures analogous to the queried compound, has shown potential in developing new antipsychotic and antimicrobial agents. These studies provide insights into the structure-activity relationships necessary for the therapeutic efficacy against various psychiatric disorders and microbial infections (Norman et al., 1996).
Anticancer Evaluation
Novel compounds featuring thiadiazole scaffolds have been synthesized and evaluated for their anticancer activities. The findings suggest that certain structural modifications can enhance the cytotoxic effects against a range of cancer cell lines, offering a basis for developing new anticancer therapeutics (Tiwari et al., 2017).
Antileishmanial Activity
Compounds with thiadiazole and piperazine linkages have been investigated for their antileishmanial activity. This research is significant for discovering new treatments for leishmaniasis, a neglected tropical disease caused by the Leishmania parasite (Tahghighi et al., 2011).
Disposition and Metabolism Studies
The study of the disposition and metabolism of related compounds in humans provides valuable information for understanding their pharmacokinetics and safety profile, which is crucial for the development of safe and effective drugs (Renzulli et al., 2011).
Properties
IUPAC Name |
N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6OS/c1-12-2-5-17(21-20-12)24-8-6-13(7-9-24)11-19-18(25)14-3-4-15-16(10-14)23-26-22-15/h2-5,10,13H,6-9,11H2,1H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNGINAWNHNOTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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